molecular formula C9H10BrClN4 B13558729 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride

Cat. No.: B13558729
M. Wt: 289.56 g/mol
InChI Key: CZOADSHORLAKOT-UHFFFAOYSA-N
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Description

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromophenyl group attached to the triazole ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanaminehydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H10BrClN4

Molecular Weight

289.56 g/mol

IUPAC Name

[1-(3-bromophenyl)triazol-4-yl]methanamine;hydrochloride

InChI

InChI=1S/C9H9BrN4.ClH/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14;/h1-4,6H,5,11H2;1H

InChI Key

CZOADSHORLAKOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C=C(N=N2)CN.Cl

Origin of Product

United States

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